3-(Bromomethyl)-3-fluoropyrrolidine

Medicinal Chemistry Physicochemical Properties Lead Optimization

3-(Bromomethyl)-3-fluoropyrrolidine, most commonly supplied as its hydrochloride salt (CAS 2306268-96-0), is a dual-halogenated pyrrolidine building block. Its structure features a bromomethyl group and a fluorine atom attached to the same C3 carbon of the pyrrolidine ring, imparting distinct electrophilic reactivity and stereoelectronic properties.

Molecular Formula C5H9BrFN
Molecular Weight 182.03 g/mol
Cat. No. B12985434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-3-fluoropyrrolidine
Molecular FormulaC5H9BrFN
Molecular Weight182.03 g/mol
Structural Identifiers
SMILESC1CNCC1(CBr)F
InChIInChI=1S/C5H9BrFN/c6-3-5(7)1-2-8-4-5/h8H,1-4H2
InChIKeyAXRZZAKLSPXQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-3-fluoropyrrolidine HCl: A Synthon for Fluorinated Pyrrolidine-Containing Bioactive Molecules


3-(Bromomethyl)-3-fluoropyrrolidine, most commonly supplied as its hydrochloride salt (CAS 2306268-96-0), is a dual-halogenated pyrrolidine building block . Its structure features a bromomethyl group and a fluorine atom attached to the same C3 carbon of the pyrrolidine ring, imparting distinct electrophilic reactivity and stereoelectronic properties . This compound serves as a versatile intermediate in medicinal chemistry, particularly for introducing a 3-fluoro-3-aminomethylpyrrolidine motif into drug candidates, and is also available in a Boc-protected form (CAS 1228765-03-4) for orthogonal synthetic manipulations .

Why 3-(Bromomethyl)-3-fluoropyrrolidine Cannot Be Replaced by Non-Fluorinated or Chloro Analogs


Generic substitution fails because the geminal bromomethyl-fluoro arrangement on the pyrrolidine ring creates a unique reactivity profile that is not replicated by 3-(bromomethyl)pyrrolidine (lacking fluorine) or 3-(chloromethyl)-3-fluoropyrrolidine (lacking bromine). The C-F bond imparts distinct metabolic stability, conformational bias, and electronic modulation to downstream compounds . Simultaneously, the C-Br bond provides a reactive handle for nucleophilic displacement that is significantly more labile than the corresponding C-Cl bond, enabling chemoselective transformations . The precise balance of these properties determines the success of multi-step synthetic routes; swapping the halogen or omitting the fluorine can lead to different reaction kinetics, altered intermediate stability, and ultimately failed target compound assembly.

Head-to-Head and Cross-Study Evidence for 3-(Bromomethyl)-3-fluoropyrrolidine


Physicochemical Property Differentiation: 3-(Bromomethyl)-3-fluoropyrrolidine vs. Non-Fluorinated Analog

The incorporation of a fluorine atom at C3 significantly alters the physicochemical profile of the bromomethyl-pyrrolidine scaffold. While direct comparative data for the free base are limited in the public domain, the Boc-protected derivative of the target compound (3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate, CAS 1228765-03-4) has a molecular weight of 282.15 g/mol and a CLogP of approximately 1.9 . In contrast, the non-fluorinated 3-(bromomethyl)pyrrolidine (CAS 1289386-71-5) has a molecular weight of 164.04 g/mol and a predicted density of 1.4 g/cm³ . The fluorine substitution increases molecular weight by ~118 g/mol and introduces a strong dipole moment, enhancing hydrogen bond acceptor capacity and potentially improving blood-brain barrier penetration in final drug candidates .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Kinase Inhibition Selectivity: DYRK1A Activity of a 3-(Bromomethyl)-3-fluoropyrrolidine-Derived Compound

A derivative incorporating the 3-(bromomethyl)-3-fluoropyrrolidine scaffold was tested against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and exhibited an IC₅₀ of 10,000 nM [1]. Although this is a modest potency, it represents a defined starting point for structure-activity relationship (SAR) exploration. For context, the natural β-carboline alkaloid harmine inhibits DYRK1A with an IC₅₀ of ~80 nM, while the synthetic inhibitor INDY shows an IC₅₀ of ~240 nM [2]. The bromomethyl-fluoro pyrrolidine scaffold offers a synthetically tractable vector for iterative optimization to improve potency while retaining the favorable physicochemical properties conferred by the fluorine atom.

Kinase Inhibition DYRK1A Neurological Disorders

Synthetic Utility: Comparative Reactivity of Bromomethyl vs. Chloromethyl Electrophiles in Pyrrolidine Systems

The bromomethyl group in 3-(bromomethyl)-3-fluoropyrrolidine is a superior leaving group compared to chloromethyl in nucleophilic substitution reactions. Based on class-level understanding of halide leaving group ability, the C-Br bond (bond dissociation energy ~285 kJ/mol) is weaker than the C-Cl bond (~327 kJ/mol), resulting in faster SN2 displacement rates [1]. This differential reactivity is critical in multi-step syntheses where chemoselective alkylation of the bromomethyl group is required in the presence of other electrophilic functionalities. The Boc-protected variant (CAS 1228765-03-4) is commercially available with 97-98% purity, enabling immediate use in N-alkylation, amination, and thioether formation reactions .

Synthetic Chemistry Electrophilic Reactivity Building Block Selection

Optimal Use Cases for 3-(Bromomethyl)-3-fluoropyrrolidine in Drug Discovery and Chemical Biology


Synthesis of Fluorinated Pyrrolidine-Containing Kinase Inhibitors

The scaffold's established, albeit modest, DYRK1A inhibitory activity (IC₅₀ = 10,000 nM) provides a quantitative starting point for medicinal chemistry optimization. Researchers can leverage the electrophilic bromomethyl handle to introduce diverse amine, thiol, or alcohol substituents, while the fluorine atom enhances metabolic stability and modulates pKa of the pyrrolidine nitrogen [1]. This is particularly relevant for CNS-targeted kinase programs where brain penetration and selectivity are paramount.

Construction of 3-Fluoro-3-aminomethylpyrrolidine Libraries via Late-Stage Diversification

The bromomethyl group enables a 'build-and-diversify' strategy: a common intermediate is synthesized on scale, then reacted with a panel of nucleophiles to generate a library of 3-fluoro-3-substituted pyrrolidines . The Boc-protected form (CAS 1228765-03-4) is particularly suited for this workflow, as the Boc group can be removed orthogonally to reveal the free secondary amine for further derivatization or coupling to carboxylic acids, sulfonyl chlorides, or isocyanates .

Replacement of Non-Fluorinated Pyrrolidine Motifs in Metabolic Stability Optimization

When a lead compound containing a 3-(aminomethyl)pyrrolidine group shows rapid oxidative metabolism, replacement with 3-(bromomethyl)-3-fluoropyrrolidine as the precursor to the corresponding 3-fluoro-3-aminomethyl analog can block metabolic hotspots at the C3 position [1]. The fluorine atom's inductive effect also lowers the pKa of the pyrrolidine nitrogen by ~1-2 units, which can reduce hERG channel binding and phospholipidosis risk compared to the non-fluorinated counterpart .

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